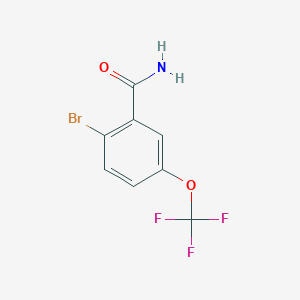

2-Bromo-5-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13728389

Molecular Formula: C8H5BrF3NO2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF3NO2 |

|---|---|

| Molecular Weight | 284.03 g/mol |

| IUPAC Name | 2-bromo-5-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |

| Standard InChI Key | DOJDOPMUIWOZGC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two key substituents:

-

Bromine at the 2-position, enabling nucleophilic substitution reactions.

-

Trifluoromethoxy group (-OCF₃) at the 5-position, contributing strong electron-withdrawing effects and enhanced lipophilicity .

The IUPAC name is 2-bromo-5-(trifluoromethoxy)benzamide, with the SMILES notation C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br . X-ray crystallography data is unavailable, but computational models predict a planar aromatic ring with substituents influencing electronic distribution.

Physicochemical Characteristics

The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 2-bromo-5-(trifluoromethoxy)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:

-

Halogenation: Bromination of 5-(trifluoromethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

-

Amidation: Conversion of the brominated benzoic acid to the corresponding amide via:

-

Reaction with thionyl chloride (SOCl₂) to form the acid chloride.

-

Treatment with aqueous ammonia (NH₃) or ammonium hydroxide.

-

Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Challenges and Optimization

-

Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Purity: Column chromatography or recrystallization is necessary to isolate the product from byproducts like dibrominated species .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.

Amide Hydrolysis

The benzamide group can hydrolyze under acidic or basic conditions to yield 2-bromo-5-(trifluoromethoxy)benzoic acid:

This reaction is critical for probing the compound’s stability in biological systems.

Industrial and Research Applications

Pharmaceutical Intermediate

2-Bromo-5-(trifluoromethoxy)benzamide serves as a precursor for:

-

Antiviral agents: Analogous bromobenzamides inhibit HCV NS3 protease.

-

Anticancer drugs: Structural modifications (e.g., adding alkyl groups) enhance cytotoxicity.

Agrochemical Development

The compound’s halogenated structure is leveraged in designing herbicides and pesticides with improved environmental stability .

Comparison with Structural Analogs

The amide functionality in 2-bromo-5-(trifluoromethoxy)benzamide enables hydrogen bonding with biological targets, a feature absent in non-amide analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume